molecular formula C13H12Cl2N2OS B3038692 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine CAS No. 886361-61-1

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine

Cat. No.: B3038692
CAS No.: 886361-61-1
M. Wt: 315.2 g/mol
InChI Key: IXYPSNVGRZGGDR-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C13H12Cl2N2OS. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine typically involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-4-chloro-6-(methoxymethyl)pyrimidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or modified pyrimidine rings.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In proteomics research to study protein interactions and functions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-methylpyrimidine
  • 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5-methylpyrimidine
  • 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(ethylthio)pyrimidine

Uniqueness

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. This structural feature can provide distinct advantages in specific research applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c1-18-7-11-6-12(15)17-13(16-11)19-8-9-2-4-10(14)5-3-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYPSNVGRZGGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155736
Record name 4-Chloro-2-[[(4-chlorophenyl)methyl]thio]-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-61-1
Record name 4-Chloro-2-[[(4-chlorophenyl)methyl]thio]-6-(methoxymethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-[[(4-chlorophenyl)methyl]thio]-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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